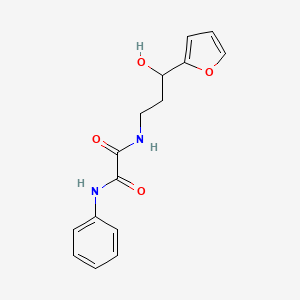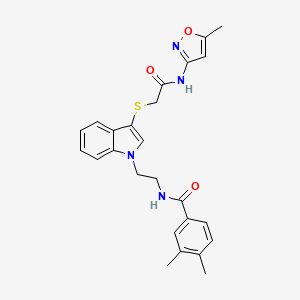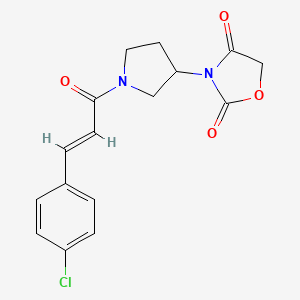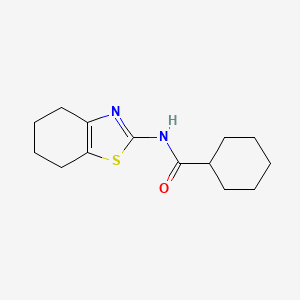
N1-(3-(furan-2-il)-3-hidroxipropil)-N2-feniloxalamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Aplicaciones Científicas De Investigación
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions
Mecanismo De Acción
Target of Action
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a furan derivative . Furan derivatives have been found to exhibit antimicrobial activity, particularly against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus . Therefore, the primary targets of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide are likely these microbial cells.
Mode of Action
Furan derivatives are known to interact with microbial cells, leading to their suppression . The compound’s interaction with its targets likely results in changes that inhibit the growth and proliferation of these microbial cells.
Biochemical Pathways
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide likely affects the biochemical pathways associated with the growth and proliferation of microbial cells . The downstream effects of these pathway disruptions could include the inhibition of microbial cell division and the disruption of essential metabolic processes within these cells.
Result of Action
The molecular and cellular effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide’s action likely involve the disruption of essential processes within microbial cells . This could result in the inhibition of microbial growth and proliferation, thereby exerting an antimicrobial effect.
Análisis Bioquímico
Biochemical Properties
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide may bind to specific proteins, altering their conformation and function, which can impact various cellular processes.
Cellular Effects
The effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxamide can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. Long-term studies have shown that N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can have sustained effects on cellular function, including alterations in cell proliferation and metabolic activity.
Dosage Effects in Animal Models
The effects of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . Additionally, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide plays a crucial role in its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . The localization of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide within these compartments can influence its interactions with biomolecules and its overall biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide typically involves the condensation of furan derivatives with oxalamide precursors. One common method includes the reaction of 3-(furan-2-yl)-3-hydroxypropylamine with phenyloxalamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: Known for its antibacterial activity.
3-(furan-2-yl)pyrazol-4-yl chalcones: Investigated for their anticancer properties.
Substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiols: Known for their antimicrobial activities.
Uniqueness
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenyloxalamide stands out due to its unique combination of a furan ring and an oxalamide moiety. This structure provides a distinct set of chemical and biological properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry highlight its uniqueness compared to other similar compounds .
Propiedades
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-12(13-7-4-10-21-13)8-9-16-14(19)15(20)17-11-5-2-1-3-6-11/h1-7,10,12,18H,8-9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBHEPHJKBLYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2560496.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2560498.png)
![2-hydroxy-4-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2560499.png)
![3-Formyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2560500.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2560501.png)
![4-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2560505.png)
![METHYL 4-{2-[(2-METHYL-1-OXO-1,2-DIHYDROISOQUINOLIN-5-YL)OXY]ACETAMIDO}BENZOATE](/img/structure/B2560507.png)

![1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2560510.png)
![N4-(4-chlorophenyl)-N6-[(oxolan-2-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2560511.png)

![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
